![molecular formula C18H11Cl2FN4O B2497936 5-(2,4-Dichlorbenzyl)-1-(4-Fluorphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-on CAS No. 863446-97-3](/img/structure/B2497936.png)
5-(2,4-Dichlorbenzyl)-1-(4-Fluorphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,4-dichlorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a synthetic organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a dichlorobenzyl group, a fluorophenyl group, and a pyrazolopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound belongs to the pyrazolo[3,4-d]pyrimidine class, known for diverse biological activities. Research indicates that derivatives of this compound exhibit significant antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
A study synthesized several pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives and evaluated their antimicrobial activity against various bacteria and fungi. The results showed that certain derivatives exhibited potent activity compared to standard antibiotics, indicating their potential as new antimicrobial agents .
Anticancer Properties
The compound has been investigated for its anticancer effects. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, suggesting its role as a potential chemotherapeutic agent. The structure-activity relationship (SAR) analyses indicate that modifications to the pyrazolo and pyrimidine moieties can enhance its cytotoxicity against specific tumor types .
Anti-inflammatory Effects
Research has shown that pyrazolo[3,4-d]pyrimidine derivatives can act as anti-inflammatory agents. In particular, these compounds have been tested for their ability to reduce edema in animal models, demonstrating efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
Enzyme Inhibition
The compound has been identified as a potential inhibitor of certain enzymes involved in inflammatory pathways and cancer progression. For instance, its derivatives have been evaluated for their ability to inhibit xanthine oxidase, an enzyme linked to oxidative stress and inflammation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[3,4-d]pyrimidine derivatives. Modifications at various positions on the pyrazole and pyrimidine rings can significantly influence their pharmacological profiles.
Modification | Effect on Activity |
---|---|
2,4-Dichlorobenzyl group | Enhances binding affinity to target enzymes |
4-Fluorophenyl group | Increases lipophilicity and cellular uptake |
Substituents on pyrimidine ring | Can modulate selectivity towards specific biological targets |
Case Studies
Several case studies highlight the practical applications of this compound:
- Case Study 1: A derivative was synthesized and tested against a panel of bacterial strains. Results indicated a minimum inhibitory concentration (MIC) significantly lower than conventional antibiotics, suggesting its potential as a new antimicrobial agent .
- Case Study 2: The anti-cancer efficacy of a specific derivative was evaluated in vitro against breast cancer cell lines. The study found that the compound induced apoptosis through mitochondrial pathways, supporting its further development as an anticancer drug .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-dichlorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolopyrimidine Core: The synthesis begins with the preparation of the pyrazolopyrimidine core. This can be achieved through the cyclization of appropriate precursors such as 4-amino-3-(4-fluorophenyl)-1H-pyrazole with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Dichlorobenzyl Group: The next step involves the introduction of the 2,4-dichlorobenzyl group. This can be accomplished through a nucleophilic substitution reaction where the pyrazolopyrimidine intermediate reacts with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Final Cyclization and Purification: The final step includes cyclization to form the desired compound, followed by purification using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reaction conditions, using continuous flow reactors, and employing automated purification systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2,4-dichlorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzyl or phenyl rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Wirkmechanismus
The mechanism of action of 5-(2,4-dichlorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.
Receptors: It may bind to receptors on cell surfaces, altering signal transduction pathways.
Proteins: Interaction with specific proteins can affect cellular functions and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(2,4-dichlorobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: Lacks the fluorophenyl group.
5-(2,4-dichlorobenzyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: Contains a methyl group instead of a fluorine atom.
Uniqueness
The presence of both the 2,4-dichlorobenzyl and 4-fluorophenyl groups in 5-(2,4-dichlorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one imparts unique chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with molecular targets, making it distinct from similar compounds.
Biologische Aktivität
5-(2,4-Dichlorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound based on various studies, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various signaling pathways. Notably, it has been identified as a potent inhibitor of histone demethylases KDM4 and KDM5, which play crucial roles in epigenetic regulation. These enzymes are involved in the demethylation of lysine residues on histones, impacting gene expression and cellular functions.
Anticancer Properties
Several studies have evaluated the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance:
- Cell Proliferation Inhibition : The compound demonstrated significant antiproliferative activity against various cancer cell lines such as A549 (lung cancer), SGC-7901 (gastric cancer), and HT-1080 (fibrosarcoma) with IC50 values in the micromolar range. This suggests that the compound effectively inhibits cell growth and proliferation in vitro .
- Mechanism Studies : Investigations into its mechanism revealed that the compound disrupts microtubule dynamics akin to combretastatin A-4 (CA-4), a known anticancer agent. This disruption leads to cell cycle arrest and apoptosis in cancer cells .
Anti-inflammatory Effects
The compound's structural similarity to known anti-inflammatory agents suggests potential activity against inflammatory pathways:
- Inhibition of p38 MAP Kinase : It has been shown to selectively inhibit p38 MAP kinase, an important mediator in inflammatory responses. This inhibition could lead to reduced cytokine production and inflammation .
Structure-Activity Relationship (SAR)
The biological activity of 5-(2,4-dichlorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is influenced by various substituents on its pyrazole ring:
- Substituent Variability : The presence of electron-withdrawing groups (e.g., fluorine and chlorine) enhances the compound's potency by stabilizing the interaction with target enzymes through increased binding affinity .
- Planarity and Conformation : The planar structure allows for optimal π-π stacking interactions with aromatic residues within the active sites of target proteins.
Case Studies
- In Vitro Studies : A series of experiments have reported that variations in the dichlorobenzyl group significantly affect the compound's inhibitory potency against KDMs. For example, modifications that enhance lipophilicity have shown improved cellular uptake and bioavailability .
- In Vivo Models : Animal studies are ongoing to evaluate the therapeutic efficacy and safety profile of this compound. Preliminary results indicate promising outcomes in tumor reduction without significant toxicity .
Eigenschaften
IUPAC Name |
5-[(2,4-dichlorophenyl)methyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2FN4O/c19-12-2-1-11(16(20)7-12)9-24-10-22-17-15(18(24)26)8-23-25(17)14-5-3-13(21)4-6-14/h1-8,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFKOUJIUNLLGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC4=C(C=C(C=C4)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.